Episteryl oleate
Description
Properties
Molecular Formula |
C46H78O2 |
|---|---|
Molecular Weight |
663.1 g/mol |
IUPAC Name |
[(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C46H78O2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-44(47)48-39-30-32-45(6)38(34-39)26-27-40-42-29-28-41(46(42,7)33-31-43(40)45)37(5)25-24-36(4)35(2)3/h15-16,27,35,37-39,41-43H,4,8-14,17-26,28-34H2,1-3,5-7H3/b16-15-/t37-,38+,39+,41-,42+,43+,45+,46-/m1/s1 |
InChI Key |
WXTXUXMQBSJEQW-PIJZSGCZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H](C3=CC[C@H]2C1)CC[C@@H]4[C@H](C)CCC(=C)C(C)C)C)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3=CCC2C1)CCC4C(C)CCC(=C)C(C)C)C)C |
Origin of Product |
United States |
Episteryl Oleate Biosynthesis and Metabolic Integration
Enzymatic Pathways of Episteryl Oleate (B1233923) Formation
The formation of episteryl oleate is a key step in the storage of sterols, ensuring cellular homeostasis and preventing the potentially toxic accumulation of free sterols. This process is catalyzed by a specific class of enzymes within the endoplasmic reticulum.
Acyl-CoA:Sterol Acyltransferase (ACAT) Catalysis in this compound Synthesis
The synthesis of this compound is catalyzed by the enzyme Acyl-CoA:sterol acyltransferase (ACAT), also known as sterol O-acyltransferase. In the yeast Saccharomyces cerevisiae, two homologous enzymes, Are1p and Are2p, carry out this function. researchgate.netnih.gov These enzymes are integral membrane proteins located in the endoplasmic reticulum. researchgate.netnih.gov The fundamental reaction involves the transfer of an acyl group from an acyl-coenzyme A (acyl-CoA) molecule, in this case, oleoyl-CoA, to the hydroxyl group of a sterol, episterol (B45613), forming this compound and releasing coenzyme A. asm.org Under normal aerobic growth conditions, Are2p is the primary enzyme responsible for the majority of sterol esterification, while Are1p plays a more significant role under specific conditions such as anaerobiosis. researchgate.netoup.com Deletion of both the ARE1 and ARE2 genes is necessary to completely eliminate sterol esterification activity in yeast. researchgate.netnih.gov
Substrate Specificity in Sterol Esterification Involving Episterol and Oleoyl-CoA
The two yeast ACAT isoenzymes, Are1p and Are2p, exhibit distinct substrate specificities for different sterols. Are2p shows a marked preference for the final product of the ergosterol (B1671047) biosynthesis pathway, ergosterol itself. researchgate.netnih.govasm.org In contrast, Are1p has a broader substrate range and preferentially esterifies sterol intermediates, including lanosterol (B1674476) and zymosterol. researchgate.netasm.org This suggests a specialized role for Are1p in managing the levels of potentially disruptive sterol precursors. While their specificity for sterols differs, both Are1p and Are2p can utilize a range of fatty acyl-CoAs, with oleoyl-CoA being a prominent substrate for the formation of oleate esters of various sterols, including episterol. nih.gov
Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at multiple levels to ensure that cellular needs for sterol storage and free sterol availability are met. This regulation occurs through both transcriptional and post-translational mechanisms, as well as through feedback from metabolic products.
Feedback Inhibition and Substrate Availability Effects, including Oleate-Mediated Inhibition
The synthesis of this compound is influenced by the availability of its substrates, episterol and oleoyl-CoA. An accumulation of sterol intermediates, for instance, leads to an upregulation of ARE1 transcription, suggesting a mechanism to sequester these precursors. oup.comnih.gov Interestingly, the transcription of ARE genes does not appear to be subject to end-product inhibition by steryl esters themselves. oup.comnih.gov
A key regulatory mechanism at the enzymatic level is the inhibition of Are2p activity by oleate. nih.govnih.gov When yeast cells are grown in the presence of high concentrations of oleate, the synthesis of steryl esters is surprisingly inhibited, not at the transcriptional level, but through direct competitive inhibition of the Are2p enzyme by free oleate. nih.govnih.gov This highlights a direct feedback loop where a key fatty acid substrate can modulate sterol storage. Furthermore, a study on yeast mutants unable to hydrolyze steryl esters showed a significant reduction in their capacity to synthesize new steryl esters, indicating a feedback regulation where the inability to break down existing stores inhibits the formation of new ones at the enzyme level. capes.gov.br
Interplay with Broader Cellular Sterol and Fatty Acid Metabolic Networks
The biosynthesis of this compound is not an isolated process but is deeply integrated with the broader metabolic networks of sterols and fatty acids. Sterol esters, including this compound, are the primary storage form of sterols and are sequestered in lipid droplets. nih.govresearchgate.net This storage mechanism is crucial for maintaining the appropriate levels of free sterols in cellular membranes, which is vital for their proper function.
Under anaerobic conditions, when yeast cannot synthesize its own ergosterol and relies on the uptake of external sterols, the regulation of ARE1 and ARE2 is critical for managing these imported sterols. nih.gov The upregulation of ARE1 in these conditions suggests a key role in esterifying a variety of incoming sterols and their intermediates.
Data Tables
Table 1: Sterol Composition in Yeast Strains Overexpressing ARE1 or ARE2
This table illustrates the substrate preference of Are1p and Are2p by showing the percentage of different sterols in the free and esterified fractions of an are1Δ are2Δ mutant overexpressing either ARE1 or ARE2. Data is adapted from Jensen-Pergakes et al. (2001). asm.org
| Sterol | Overexpressing ARE1 (% of Total Sterol Fraction) | Overexpressing ARE2 (% of Total Sterol Fraction) |
| Free Sterol Fraction | ||
| Ergosterol | Major | Major |
| Lanosterol | Minor | Minor |
| Zymosterol | Minor | Minor |
| Steryl Ester Fraction | ||
| Ergosterol | 19% | 39% |
| Lanosterol | 15.5% | 1% |
| Zymosterol | Minor | Minor |
Table 2: Relative Contribution of Are1p and Are2p to Sterol Esterification
This table shows the relative amounts of ergosteryl esters in wild-type and single deletion mutants, indicating the contribution of each enzyme to total steryl ester synthesis under normal aerobic conditions. Data is based on findings from Yang et al. (1996) and Zweytick et al. (2000). researchgate.netnih.gov
| Yeast Strain | Relative Ergosteryl Ester Level (% of Wild-Type) | Primary Active Enzyme |
| Wild-Type | 100% | Are1p and Are2p |
| are1Δ | ~100% | Are2p |
| are2Δ | ~25-50% | Are1p |
| are1Δ are2Δ | Undetectable | None |
Cellular Roles and Homeostatic Significance of Episteryl Oleate
Episteryl Oleate (B1233923) as a Component of Neutral Lipid Storage within Lipid Droplets
Episteryl oleate, along with other sterol esters like ergosteryl oleate, is a key component of the neutral lipids stored within lipid droplets (LDs). researchgate.netoup.com These dynamic organelles serve as the primary sites for storing metabolic energy and buffering against toxic lipid species. nih.gov The composition of these lipid droplets can be influenced by the available carbon source in the growth medium, such as glucose or oleic acid. oup.com
The formation of this compound occurs through the esterification of episterol (B45613) with oleoyl-CoA, a reaction that is part of the broader network of lipid metabolism. ymdb.ca This process is crucial for sequestering excess sterols and fatty acids into the relatively inert form of sterol esters, thereby preventing potential lipotoxicity and maintaining cellular homeostasis.
Dynamic Cycling and Mobilization of this compound within Cells
The storage of this compound within lipid droplets is not a static process but rather a dynamic one, involving continuous cycles of synthesis and breakdown to meet the cell's metabolic demands. oup.com The mobilization of lipids from LDs is a critical process, especially during periods of nutritional stress or when energy is required. embopress.org
In the oleaginous yeast Yarrowia lipolytica, lipid accumulation in lipid bodies, containing compounds like this compound, begins in the early logarithmic growth phase and continues into the stationary phase. oup.com Following this period of accumulation, the lipids are mobilized, as evidenced by a decrease in the size and lipid content of the lipid droplets. oup.com This mobilization provides the cell with the necessary fatty acids and sterols for various cellular processes, including membrane synthesis and energy production.
The interaction of lipid droplets with other organelles, such as the vacuole (the yeast equivalent of the lysosome), is crucial for lipid turnover. researchgate.net In a process that resembles microautophagy, lipid droplets can be directly engulfed by the vacuole for degradation, releasing their contents for reuse by the cell. researchgate.net This dynamic cycling ensures that the cell can adapt to changing environmental conditions and metabolic needs.
Contributions to Cellular Lipid Homeostasis and Membrane Integrity
The synthesis and storage of this compound are integral to maintaining cellular lipid homeostasis. By converting free fatty acids and sterols into neutral lipids, cells can prevent the accumulation of these molecules to toxic levels. nih.govfrontiersin.org An overabundance of free fatty acids, for instance, can disrupt membrane integrity and lead to cell death. nih.gov
Unsaturated fatty acids like oleate, a component of this compound, play a role in preserving membrane fluidity and stability. nih.gov Computational studies and liposomal leakage assays have shown that unsaturated fatty acids can minimize biophysical changes to membranes, making them less "leaky" compared to saturated fatty acids. nih.gov This property is crucial for maintaining the structural and functional integrity of cellular membranes.
The regulation of lipid homeostasis is a complex process involving a network of signaling pathways. Oleate itself can modulate the expression of genes involved in mitogen-activated protein kinase (MAPK), insulin (B600854), and hypoxia signaling pathways. nih.gov This indicates that the components of this compound can influence cellular processes far beyond simple lipid storage.
Functional Intersections with Endoplasmic Reticulum (ER) and Lipid Droplet Biogenesis
Lipid droplets originate from the endoplasmic reticulum (ER), the primary site of lipid synthesis in the cell. biorxiv.orgmdpi.comnih.gov The biogenesis of LDs is a highly regulated, multi-step process that begins with the synthesis of neutral lipids, including sterol esters like this compound, within the ER membrane. biorxiv.orgmdpi.com
When the concentration of neutral lipids within the ER bilayer reaches a certain threshold, they coalesce to form a lens-like structure. frontiersin.org This nascent lipid droplet then grows and eventually buds off from the ER, typically towards the cytoplasm, while often remaining connected to the ER. biorxiv.orgfrontiersin.org This connection facilitates the exchange of lipids and proteins between the two organelles. frontiersin.org
Enzymology and Structural Biology of Episteryl Oleate Associated Enzymes
Characterization of Sterol O-Acyltransferases (SOATs) Mediating Episteryl Oleate (B1233923) Synthesisportlandpress.comwikipedia.org
Sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs), are intracellular enzymes located in the endoplasmic reticulum. wikipedia.org They are responsible for the esterification of sterols with long-chain fatty acids, a critical process for storing sterols in a less membrane-soluble form within cytosolic lipid droplets. wikipedia.orggenome.jp In the context of episteryl oleate, these enzymes catalyze the reaction between the sterol precursor episterol (B45613) and an oleoyl-CoA molecule.
Catalytic Mechanisms and Reaction Kineticsgenome.jpuniprot.org
The fundamental catalytic mechanism of SOATs involves the transfer of an acyl group from a fatty acyl-CoA donor to the 3-β-hydroxyl group of a sterol acceptor, forming a steryl ester and releasing coenzyme A (CoA). genome.jp This reaction is characteristic of the membrane-bound O-acyltransferase (MBOAT) family of enzymes. nih.gov
Active Site Architecture and Substrate Recognitionportlandpress.comnih.gov
SOATs are multi-span transmembrane proteins. nih.gov Structural studies of human SOAT1 reveal a tetrameric complex forming a dimer of dimers, with each monomer containing nine transmembrane segments. ucl.ac.uk These segments create a cavity within the membrane that houses the active site. The active site itself consists of amino acid residues that bind the substrates and catalyze the esterification reaction. ucl.ac.uk A highly conserved histidine residue (His460 in human ACAT1) located within a transmembrane domain is essential for catalytic activity. nih.gov
Substrate recognition is governed by the specific architecture of this active site. SOAT enzymes possess two distinct sterol-binding sites: a catalytic site where the esterification occurs and an allosteric site that binds a sterol molecule to activate the enzyme. nih.gov The specificity for the sterol substrate is determined by how well the sterol fits into the catalytic binding pocket. In yeast, the differences in substrate recognition between Are1p and Are2p are critical for this compound synthesis. Are2p preferentially esterifies ergosterol (B1671047), the final product of the biosynthetic pathway. In contrast, Are1p can efficiently esterify various ergosterol precursors, including lanosterol (B1674476) and episterol. portlandpress.com This indicates that the active site of Are1p is more accommodating to these precursor structures than that of Are2p.
Structural Determinants of Enzyme Specificity for this compound Formationportlandpress.com
The primary determinant for the formation of this compound is the substrate specificity of the SOAT enzymes present in the cell. The differential preference of the yeast enzymes Are1p and Are2p is a clear example of this principle.
In wild-type yeast cells, the majority of esterified sterols consist of ergosterol, the preferred substrate for the highly active Are2p. portlandpress.com However, in mutant cells lacking the ARE2 gene (are2Δ), the sterol composition of the ester pool changes dramatically. In these cells, the proportion of esterified ergosterol drops to about 20%, while the levels of esterified lanosterol and, notably, episterol increase significantly. portlandpress.com This demonstrates that Are1p, now the sole steryl ester synthase, actively esterifies episterol. Conversely, overexpression of ARE2 favors the esterification of ergosterol, while overexpression of ARE1 leads to a marked increase in the esterification of lanosterol, an early precursor. portlandpress.com
This differential specificity suggests that the structural features distinguishing episterol from ergosterol—namely the presence of a double bond at C7-C8 in the B-ring and the lack of a C22-C23 double bond in the side chain—are key factors for recognition by the active sites of Are1p and Are2p. Are1p's active site appears to have a broader specificity for sterol precursors, while Are2p's active site is more finely tuned to the structure of the final product, ergosterol.
| Enzyme | Primary Sterol Substrate(s) | Key Finding Related to this compound Synthesis | Reference |
|---|---|---|---|
| Are1p | Ergosterol precursors (Lanosterol, Episterol) | Efficiently esterifies episterol. In cells lacking Are2p, levels of esterified episterol significantly increase. | portlandpress.com |
| Are2p | Ergosterol | Preferentially esterifies the final pathway product, ergosterol, over its precursors like episterol. | portlandpress.com |
Steryl Ester Hydrolases in this compound Turnoversonar.chyeastgenome.organnualreviews.org
The breakdown, or turnover, of steryl esters is catalyzed by a class of enzymes known as steryl ester hydrolases (SEHs). This process is essential for mobilizing free sterols and fatty acids stored in lipid droplets for use in membrane synthesis or other metabolic pathways.
In Saccharomyces cerevisiae, a family of three membrane-anchored lipases is responsible for the bulk of steryl ester hydrolysis: Yeh1p, Yeh2p, and Tgl1p. sonar.ch These enzymes are paralogs of the mammalian acid lipase (B570770) family. sonar.ch The gene product of YEH2 is a key steryl ester hydrolase located at the plasma membrane. annualreviews.org
These hydrolases appear to have broad substrate specificity, acting on a variety of steryl esters to release the free sterol and fatty acid. annualreviews.org While direct kinetic studies on the hydrolysis of this compound are limited, the observation that mutant yeast strains lacking these hydrolases accumulate all types of steryl esters implies that this compound is a substrate. sonar.ch For instance, a triple mutant strain lacking YEH1, YEH2, and TGL1 shows a complete block in the mobilization of its steryl ester stores. sonar.ch This indicates that these enzymes collectively are responsible for the turnover of the entire steryl ester pool, which, depending on the genetic background of the cell, can contain significant amounts of this compound. portlandpress.comsonar.ch
Advanced Analytical and Methodological Approaches in Episteryl Oleate Research
Lipidomics Strategies for Episteryl Oleate (B1233923) Profiling
Lipidomics, the large-scale study of lipids, provides a comprehensive framework for the identification and quantification of episteryl oleate and related lipid species within a biological system. This approach relies on a combination of high-throughput analytical technologies to resolve the complexity of the lipidome.
Mass spectrometry (MS) is a cornerstone of lipidomics, offering high sensitivity and specificity for the analysis of sterol esters like this compound. nih.gov Due to their hydrophobicity and poor ionization, the analysis of neutral lipids such as sterol esters can be challenging. nih.govbiorxiv.org Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool, surmounting many of these difficulties. nih.govbiorxiv.org
Liquid Chromatography-Mass Spectrometry (LC-MS): Reverse-phase LC-MS methods are particularly suitable for lipidomics studies of sterol esters. nih.gov These methods allow for the separation of complex lipid mixtures prior to their introduction into the mass spectrometer, reducing ion suppression and enabling the identification of individual molecular species. nih.gov For the analysis of sterol esters, electrospray ionization (ESI) is a commonly employed technique, often with the addition of ammonium (B1175870) acetate (B1210297) to the mobile phase to promote the formation of ammonium adducts [M+NH₄]⁺, which enhances their detection. nih.govresearchgate.net
High-Resolution Mass Spectrometry (HR-MS): The use of high-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap instruments, provides highly accurate mass measurements. nih.govnih.gov This capability is crucial for the confident identification of this compound by determining its elemental composition from its exact mass. nih.gov For instance, the molecular formula for this compound is C₄₆H₇₈O₂. frontiersin.org HR-MS can distinguish this from other co-eluting lipids with very similar masses.
Tandem mass spectrometry (MS/MS) is also a critical tool for the structural confirmation of sterol esters. nih.gov In MS/MS experiments, the precursor ion corresponding to this compound is isolated and fragmented. The resulting product ions provide structural information. For cholesteryl esters, a characteristic fragment ion corresponding to the dehydrated cholesterol backbone (m/z 369.35) is often observed, and a similar fragmentation pattern would be expected for this compound, yielding a fragment corresponding to the dehydrated episterol (B45613) core. researchgate.netnih.gov
A summary of mass spectrometry approaches for sterol ester analysis is presented in Table 1.
| Analytical Technique | Ionization Method | Key Advantages for this compound Analysis |
| LC-MS | Electrospray Ionization (ESI) | Separates complex lipid mixtures, reduces ion suppression, allows for quantification. nih.govnih.gov |
| High-Resolution MS (Q-TOF, Orbitrap) | ESI | Provides high mass accuracy for confident identification based on elemental composition. nih.govnih.gov |
| Tandem MS (MS/MS) | ESI | Confirms structure through characteristic fragmentation patterns of the sterol backbone. researchgate.netnih.gov |
Prior to mass spectrometric analysis, effective separation of this compound from other lipids is essential. Various chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for the separation of lipid classes and individual molecular species. hplc.eu For sterol esters, reverse-phase HPLC is commonly used, separating lipids based on their hydrophobicity. nih.gov The choice of column, such as a C18 or a specialized cholesterol column, can significantly impact the separation of different sterol esters. hplc.eu The use of a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be employed for quantification when MS is not used. researchgate.net
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is a well-established method for the analysis of sterols. aocs.org For the analysis of sterol esters like this compound, a saponification step is required to hydrolyze the ester bond, releasing the episterol and oleic acid. sigmaaldrich.com The free sterols are then typically derivatized, for example, by silylation, to increase their volatility for GC analysis. aocs.org While this method provides detailed information on the sterol and fatty acid composition, it does not allow for the analysis of the intact sterol ester. nih.govspringernature.com
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid technique for the separation of lipid classes. aocs.org It can be used as a preparative step to isolate the sterol ester fraction from a total lipid extract before further analysis by GC or MS. fao.org Different solvent systems can be used to achieve separation of neutral lipids, with sterol esters being among the least polar components. aocs.org
Solid-Phase Extraction (SPE): SPE is a more modern and efficient alternative to TLC for the fractionation of lipid classes. aocs.orgresearchgate.net Silica-based SPE cartridges can be used to separate sterol esters from more polar lipids. researchgate.net By using a series of solvents with increasing polarity, different lipid classes can be eluted sequentially, providing a purified sterol ester fraction for subsequent analysis. aocs.org This technique generally offers higher recovery rates compared to TLC. researchgate.net
A comparison of these chromatographic techniques is provided in Table 2.
| Chromatographic Technique | Principle of Separation | Application in this compound Research |
| HPLC | Polarity (Reverse-Phase) | Separation of intact this compound from other lipid species for quantification. hplc.eumdpi.com |
| GC | Volatility and Polarity | Analysis of episterol and oleic acid composition after hydrolysis and derivatization. aocs.orgsigmaaldrich.com |
| TLC | Polarity | Preparative separation of the sterol ester fraction from total lipid extracts. aocs.orgfao.org |
| SPE | Polarity | Efficient and high-recovery purification of the sterol ester fraction. aocs.orgresearchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of novel or complex lipids, including sterol esters. nih.gov While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom in the molecule.
For a molecule like this compound, ¹H NMR and ¹³C NMR are fundamental. ¹H NMR can identify key protons, such as those on the double bonds of the oleate chain and the sterol ring system. acgpubs.orgresearchgate.net ¹³C NMR provides information on the carbon skeleton, including the carbonyl carbon of the ester linkage and the carbons of the sterol core. acgpubs.orgresearchgate.net
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are used to establish connectivity within the molecule. nih.gov For example, HMBC can show correlations between the protons of the oleate chain and the carbonyl carbon, as well as between the protons on the sterol backbone and the ester-linked carbon, thus confirming the structure of this compound. nih.gov The absolute configuration of stereocenters in the sterol moiety can sometimes be determined by analyzing differences in chemical shifts of side-chain carbons in ¹³C NMR spectra or through advanced techniques like the Mosher's ester method. cdnsciencepub.comuni-saarland.de
Chromatographic Separation Techniques, including HPLC, GC, TLC, and SPE
In Vitro and Ex Vivo Model Systems for Metabolic Pathway Elucidation
Understanding the metabolic pathways involving this compound, such as its synthesis and hydrolysis, relies on the use of appropriate biological model systems. In vitro and ex vivo models allow for controlled experiments to investigate these processes.
Yeast Models: The yeast Saccharomyces cerevisiae is a well-established model organism for studying lipid metabolism due to the high degree of conservation of metabolic pathways with higher eukaryotes. oup.com Studies in S. cerevisiae have been instrumental in identifying the enzymes responsible for sterol esterification, namely the acyl-CoA:sterol acyltransferases encoded by the ARE1 and ARE2 genes. oup.com The oleaginous yeast Yarrowia lipolytica is also a relevant model, as it is known to accumulate significant quantities of lipids, including sterol esters like this compound. nih.govmdpi.com In vitro assays using homogenates or subcellular fractions from these yeasts can be used to measure the activity of enzymes involved in this compound metabolism, such as steryl ester hydrolases. nih.gov
Mammalian Cell Culture Models: Immortalized cell lines, such as bile duct cells, can serve as in vitro models to study lipid and sterol metabolism. nih.gov These cells can be cultured and treated with labeled precursors, such as [¹⁴C]oleic acid, to trace their incorporation into various lipid classes, including cholesteryl esters, providing insights into the pathways that would also be relevant for other sterol esters. nih.gov The use of induced pluripotent stem cell-derived human hepatocyte-like cells (iHeps) is an emerging in vitro model for studying liver-centric metabolism, including cholesterol and bile acid pathways. researchgate.net
Ex Vivo Models: While not explicitly detailed for this compound in the provided context, ex vivo studies often involve the use of isolated tissues or organs to study metabolic processes in a more physiologically relevant environment than cell culture. For sterol metabolism, liver tissue slices or perfused liver preparations could be used to investigate the synthesis, storage, and transport of sterol esters.
The table below summarizes key model systems for studying sterol ester metabolism.
| Model System | Organism/Cell Type | Key Applications in Sterol Ester Research |
| Yeast | Saccharomyces cerevisiae | Elucidation of fundamental enzymatic pathways of sterol ester synthesis and hydrolysis. oup.comoup.comnih.gov |
| Yeast | Yarrowia lipolytica | Studying lipid accumulation and the metabolism of sterol esters in an oleaginous organism. nih.govmdpi.com |
| Mammalian Cells | Immortalized cell lines (e.g., bile duct cells) | Investigating the cellular machinery for sterol ester synthesis and lipid metabolism. nih.gov |
| Mammalian Cells | Induced pluripotent stem cell-derived hepatocytes (iHeps) | Modeling human liver lipid metabolism and its regulation. researchgate.net |
Computational and Bioinformatic Approaches in this compound Metabolism Studies
The complexity of lipid metabolism necessitates the use of computational and bioinformatic tools to integrate large datasets and to model metabolic networks.
Metabolic Modeling: Computational modeling can be used to simulate the dynamics of lipid metabolism. frontiersin.org Flux balance analysis (FBA) is a constraint-based modeling approach that can predict the distribution of metabolic fluxes in a cell. frontiersin.org More dynamic approaches, such as those using ordinary differential equations (ODEs) or stochastic modeling, can capture the time-dependent changes in lipid species. nih.govplos.org These models can be applied to yeast or mammalian systems to predict how perturbations, such as gene knockouts or changes in nutrient availability, affect the metabolism of this compound and other lipids. frontiersin.orgnih.gov For example, a cybernetic modeling approach has been used to understand the regulation of lipid metabolism in mammalian cells. mdpi.com
Bioinformatic Tools and Databases: The analysis of lipidomics data is facilitated by a range of bioinformatic tools. Databases such as LIPID MAPS provide a comprehensive resource for the structures and annotations of a vast number of lipids, including sterol esters. mdpi.com Computational frameworks like NICELips (Network Integrated Computational Explorer for Lipidomics) have been developed to associate lipidomics data with metabolic pathways by using generalized reaction rules for lipid metabolism. rero.ch These tools are essential for placing newly identified lipids like this compound into the broader context of cellular metabolic networks. Furthermore, system-wide analyses, such as integrating lipidomics with transcriptomics and proteomics, can provide a more complete picture of the regulation of this compound metabolism. nih.gov
Comparative and Evolutionary Perspectives on Episteryl Oleate Metabolism
Cross-Species Analysis of Episteryl Oleate (B1233923) Presence and Metabolic Pathways
Episteryl oleate, a specific sterol ester, has been identified in various species, particularly within the fungal kingdom. Its presence and the metabolic pathways involved in its synthesis and degradation are not uniform across all organisms, highlighting species-specific metabolic diversity.
In the oleaginous yeast Yarrowia lipolytica and the related species Yarrowia bubula, this compound is a component of their lipid bodies. nih.gov A study analyzing the lipidome of these yeasts revealed the presence of this compound, alongside other sterols and sterol esters like ergosteryl oleate. nih.govresearchgate.net The accumulation of these lipids, including this compound, was observed to be maximal at 48 hours of cultivation. researchgate.net Specifically, in Y. lipolytica, this compound was found to accumulate to 0.011% of the lipid content at this time point. researchgate.net This suggests a dynamic regulation of its metabolism linked to the growth phase of the yeast.
Further research into ambrosia fungi, which exist in symbiotic relationships with beetles, has also detected this compound. nih.gov A metabolomic analysis of these fungi identified this compound as one of the ergosterol (B1671047) derivatives present. nih.gov However, the expression levels of this compound and other related sterols were not consistent across different ambrosial lineages, indicating that the metabolic pathways and their regulation are phylogeny-dependent rather than a result of convergent evolution for their symbiotic lifestyle. nih.gov
The metabolic pathways leading to the formation of this compound involve the esterification of the sterol episterol (B45613) with oleic acid. This reaction is catalyzed by sterol O-acyltransferases (SOATs), also known as acyl-CoA:cholesterol acyltransferases (ACATs). In yeast, two such enzymes, Are1p and Are2p, are responsible for sterol esterification. asm.org While Are2p primarily esterifies the final product of the sterol biosynthesis pathway, ergosterol, Are1p shows a preference for esterifying intermediate sterols, such as episterol. asm.org This substrate preference suggests a specialized role for Are1p in managing the levels of sterol intermediates.
The degradation of oleic acid, the other component of this compound, occurs through β-oxidation. In rat heart mitochondria, two pathways for the metabolism of the double bond in oleate have been identified: an isomerase-dependent pathway and a reductase-dependent pathway. nih.gov While the isomerase-dependent pathway is the major route for oleate degradation, the reductase-dependent pathway is also essential. nih.gov In pig enterocytes, oleate metabolism is characterized by a high rate of esterification, particularly in the days after birth, suggesting a mechanism to conserve this key fatty acid for delivery to other tissues. nih.gov
Table 1: Presence and Accumulation of this compound in Various Fungal Species
| Species | Tissue/Cellular Component | Presence of this compound | Peak Accumulation/Notes |
| Yarrowia lipolytica | Lipid Bodies | Yes | 0.011% at 48 hours |
| Yarrowia bubula | Lipid Bodies | Yes | Accumulates maximally at 48 hours |
| Ambrosia Fungi | Whole organism | Yes | Expression levels vary by lineage |
| Saccharomyces cerevisiae | Lipid Bodies | Not explicitly mentioned, but intermediates are esterified by Are1p | Are1p esterifies sterol intermediates |
The metabolism of oleate itself shows adaptations based on cellular needs. In skeletal muscle cells, oleate can prevent endoplasmic reticulum stress and inflammation induced by saturated fatty acids. nih.gov In microglial cells, both oleate and the saturated fatty acid palmitate promote oxidative metabolism, but lead to different distributions of lipids, which in turn affects the inflammatory response. nih.gov
Evolutionary Trajectories of Sterol Esterification Enzymes and Associated Pathways
The enzymes responsible for sterol esterification, the sterol O-acyltransferases (SOATs) or acyl-CoA:cholesterol acyltransferases (ACATs), have a conserved evolutionary history, with multiple forms of the enzyme often present within a single organism, suggesting a selective advantage. asm.orgpnas.org This multiplicity allows for differences in subcellular localization, environmental responses, and substrate specificity. asm.org
In mammals, two distinct SOAT enzymes, SOAT1 and SOAT2, have been identified. rupress.org SOAT1 is ubiquitously expressed in many tissues, while SOAT2 expression is more restricted, primarily to the liver and gastrointestinal tissues. rupress.org This differential expression points to specialized roles for each enzyme. For instance, in mice, SOAT1 is highly expressed in the tarsal plates of the eye, while SOAT2 is present at low levels. arvojournals.org The inactivation of SOAT1 in mice leads to significant physiological changes, highlighting its non-redundant functions. arvojournals.org
The existence of multiple sterol esterification enzymes is not limited to mammals. The yeast Saccharomyces cerevisiae possesses two acyl-CoA:sterol acyltransferases, encoded by the ARE1 and ARE2 genes. asm.org Overexpression studies have shown that the enzymes encoded by these genes have different substrate preferences. The Are1 protein (Are1p) primarily esterifies intermediates in the sterol biosynthetic pathway, whereas Are2p is more active in esterifying the final product, ergosterol. asm.org This division of labor allows the cell to regulate the levels of both sterol intermediates and the final sterol product. The regulation of these genes also differs; for example, they are oppositely regulated by heme levels. asm.org
From an evolutionary perspective, the presence of multiple SOAT/ACAT enzymes appears to be a retained feature across different kingdoms, indicating its importance. The identification of human cDNAs that are homologous to yeast ACATs further supports this evolutionary conservation. pnas.org
The evolution of these enzymes can also be explored through protein engineering techniques like directed evolution. For example, directed evolution has been used to improve the catalytic activity and stability of lipases, which are also involved in esterification reactions. cirad.fr While not directly acting on this compound in these studies, this demonstrates the potential for these enzymes to adapt and evolve new functionalities.
Table 2: Comparison of SOAT/ACAT Enzymes Across Species
| Organism | Enzyme(s) | Primary Substrate(s) | Tissue/Cellular Localization | Key Regulatory Features |
| Mammals | SOAT1 (ACAT1) | Cholesterol, prefers unsaturated fatty acids | Ubiquitous | Allosterically regulated by cholesterol and oxysterols |
| Mammals | SOAT2 (ACAT2) | Cholesterol | Liver, Intestine | Involved in lipoprotein secretion |
| Saccharomyces cerevisiae | Are1p | Sterol intermediates (e.g., episterol) | Endoplasmic Reticulum | Upregulated in strains accumulating ergosterol precursors; upregulated by heme deficiency |
| Saccharomyces cerevisiae | Are2p | Ergosterol | Endoplasmic Reticulum | Optimally required during aerobic growth; downregulated by heme deficiency |
The pathways associated with sterol esterification are also subject to complex regulation. In mammals, the synthesis of cholesterol is regulated at multiple levels, including the proteolytic maturation of the transcription factor SREBP2 and the degradation of HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway. rupress.org The esterification reaction itself is upregulated by increased levels of cellular cholesterol or fatty acids. asm.org This intricate regulatory network ensures that cellular sterol levels are tightly controlled.
Metabolic Adaptations and Environmental Influences on this compound Dynamics
The metabolism of this compound and other lipids is highly responsive to environmental cues and metabolic state of the organism. These adaptations are crucial for survival and function under varying conditions.
Nutrient availability is another critical factor. The accumulation of lipids, including sterol esters, in oleaginous yeasts like Yarrowia is typically induced by nutrient limitation, such as a high carbon-to-nitrogen ratio. researchgate.net The metabolic fate of oleate in pig enterocytes is also influenced by the nutritional state, with a high rate of esterification observed after suckling, which is rich in oleate. nih.gov This adaptation serves to store and transport this important fatty acid.
The cellular environment, including the presence of other lipids, can also influence oleate metabolism. In skeletal muscle cells, the presence of oleate can counteract the detrimental effects of saturated fatty acids like palmitate, such as ER stress and insulin (B600854) resistance, through the activation of AMPK. nih.gov This indicates a protective role for oleate in certain metabolic contexts. In microglial cells, while both oleate and palmitate are directed towards oxidative metabolism, they lead to different downstream effects on inflammation, which is linked to their incorporation into different lipid species (storage lipids for oleate versus membrane phospholipids (B1166683) for palmitate). nih.gov
Metabolic adaptations also occur in response to physical training. Studies in rats have shown that physical training leads to adaptations in lipid metabolism that are not uniform across different tissues or lipid types. umich.edu For example, training resulted in higher specific activity of total and free cholesterol in the serum, liver, and triceps, while liver total cholesterol concentration decreased. umich.edu This suggests that exercise can enhance cholesterol metabolism and turnover in specific tissues. While this compound was not directly measured, these findings illustrate the principle of tissue-specific metabolic adaptations to environmental stimuli.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
